Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol
Executive Summary
The compound 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol (CAS: 1564619-41-5) is a highly substituted, lipophilic pyrazole derivative that serves as a critical structural motif in modern drug discovery and materials science[1]. Featuring a rigid 1H-pyrazole core flanked by two bulky aliphatic groups (tert-butyl and isobutyl), this molecule is engineered to occupy deep hydrophobic pockets in target proteins, such as kinases and G-protein-coupled receptors (GPCRs)[2][3]. This whitepaper provides a rigorous examination of its physicochemical properties, structural dynamics, and a validated mechanistic workflow for its de novo synthesis.
Molecular Architecture & Physicochemical Properties
The molecular architecture of 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol is defined by its steric bulk and tautomeric flexibility. The presence of the hydroxyl group at the C5 position allows the molecule to undergo keto-enol tautomerization, existing in equilibrium with its oxo-form: 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5(4H)-one .
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of the compound[1]:
| Property | Value | Structural Implication |
| IUPAC Name | 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol | Defines regiochemistry of substituents. |
| CAS Registry Number | 1564619-41-5 | Unique identifier for the specific regioisomer. |
| Molecular Formula | C₁₁H₂₀N₂O | Indicates high degree of saturation in side chains. |
| Molecular Weight | 196.29 g/mol | Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5. |
| SMILES String | CC(Cn1nc(cc1O)C(C)(C)C)C | Confirms N1-isobutyl and C3-tert-butyl connectivity. |
| Hydrogen Bond Donors | 1 (in -OH form) | Facilitates interaction with receptor hinge regions. |
| Hydrogen Bond Acceptors | 2 (N2 and -OH oxygen) | Enhances aqueous solubility and target chelation. |
Structure-Activity Relationship (SAR) Mapping
The strategic placement of the alkyl groups is not arbitrary. The tert-butyl group at C3 acts as a steric shield, preventing metabolic oxidation by cytochrome P450 enzymes, while the N1-isobutyl group fine-tunes the partition coefficient (LogP) to enhance cellular membrane permeability[3].
Fig 1: Structure-Activity Relationship (SAR) mapping of the functional moieties.
Mechanistic Synthesis Workflow
The synthesis of 1,3-disubstituted pyrazol-5-ols relies on the regiospecific condensation of a β -keto ester with a substituted hydrazine[4][5]. To synthesize 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol, the optimal precursors are ethyl 4,4-dimethyl-3-oxopentanoate and isobutylhydrazine [2].
Reaction Causality and Regioselectivity
The regioselectivity of this reaction is driven by steric and electronic factors. The primary amine ( −NH2 ) of isobutylhydrazine is less sterically hindered and more nucleophilic than the secondary amine. Consequently, it preferentially attacks the highly electrophilic ketone carbonyl of the β -keto ester to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the secondary nitrogen attacks the ester carbonyl, expelling ethanol and yielding the desired 1-isobutyl-3-tert-butyl regioisomer[2][4].
Fig 2: Stepwise condensation and cyclization mechanism for pyrazole-5-ol synthesis.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that intermediate formation and final cyclization are analytically confirmed at each stage.
Reagents Required:
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Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equivalent)
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Isobutylhydrazine hydrochloride (1.1 equivalents)
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Glacial acetic acid (Solvent and catalyst)
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Sodium acetate (1.1 equivalents, to liberate the free hydrazine)
Step 1: Free-basing the Hydrazine
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Suspend isobutylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in glacial acetic acid (0.5 M relative to the ester) under a nitrogen atmosphere.
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Causality: Sodium acetate acts as a mild base to neutralize the hydrochloride salt, liberating the nucleophilic free hydrazine while maintaining an acidic environment necessary for carbonyl activation.
Step 2: Condensation (Hydrazone Formation)
-
Add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) dropwise to the stirring mixture at room temperature.
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Stir the reaction at room temperature for 2 hours.
-
Validation: Perform Thin-Layer Chromatography (TLC). The disappearance of the β -keto ester spot and the appearance of a new intermediate spot confirms hydrazone formation.
Step 3: Intramolecular Cyclization
-
Elevate the reaction temperature to reflux (approx. 118°C) and stir for 6–12 hours[5].
-
Causality: The thermal energy overcomes the activation barrier for the secondary amine to attack the ester carbonyl. Acetic acid protonates the ester leaving group (ethoxy), facilitating the elimination of ethanol and driving the cyclization forward.
Step 4: Isolation and Purification
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Cool the mixture to room temperature and remove the acetic acid under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate ( NaHCO3 ) to neutralize residual acid.
-
Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate.
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Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Step 5: Analytical Validation
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LC-MS: Confirm the presence of the target mass ( m/z 197.1 [M+H]+ ).
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FT-IR: Verify the absence of the ester carbonyl stretch (~1740 cm⁻¹) and the presence of a broad -OH stretch (~3200-3400 cm⁻¹) or pyrazolone C=O stretch (~1650 cm⁻¹), depending on the tautomeric state in the solid phase.
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¹H NMR (CDCl₃): The diagnostic singlet for the pyrazole C4 proton should appear around δ 5.4 - 5.8 ppm, confirming the formation of the aromatic heterocycle[3].
Conclusion
3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol is a highly specialized heterocyclic scaffold. By understanding the causality behind its regioselective synthesis—specifically the interplay between the steric bulk of the tert-butyl group and the differential nucleophilicity of the substituted hydrazine—researchers can reliably synthesize this compound and utilize its unique physicochemical properties for downstream applications in medicinal chemistry.
References
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Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists Source: PubMed Central (PMC) / NIH URL:[Link][2]
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Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors Source: PubMed Central (PMC) / NIH URL:[Link][3]
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WO2016205460A1 - Polycyclic derivatives targeting ral gtpases and their therapeutical applications Source: Google Patents URL:[4]
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Synergistic Cytotoxicity Between Cold Atmospheric Plasma and Pyrazolopyrimidinones Against Glioblastoma Cells Source: bioRxiv URL:[Link][5]
